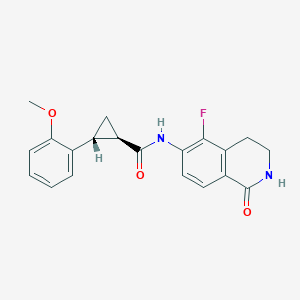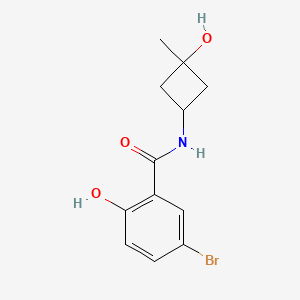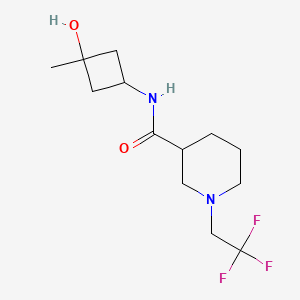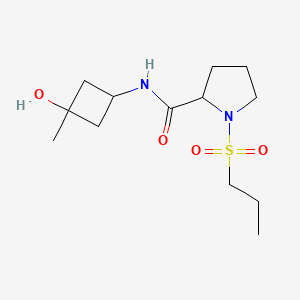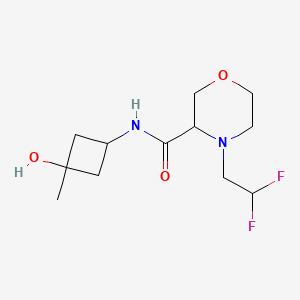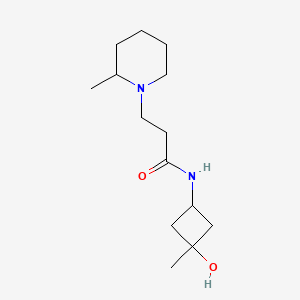
N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide, commonly known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. It belongs to the class of cyclobutyl amides and has been found to exhibit interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of JNJ-40411813 involves the inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, JNJ-40411813 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This property is believed to be responsible for the potential therapeutic effects of JNJ-40411813 in CNS disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been found to exhibit potent and selective inhibition of DAT, with no significant effects on other neurotransmitter transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This property makes JNJ-40411813 a potential candidate for the treatment of CNS disorders with minimal side effects. In addition, JNJ-40411813 has been found to exhibit good pharmacokinetic properties, with high brain penetration and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-40411813 has several advantages for lab experiments, including its potent and selective inhibition of DAT, good pharmacokinetic properties, and potential therapeutic applications in CNS disorders. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
For the study of JNJ-40411813 could include the investigation of its effects on other neurotransmitter systems, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials.
In conclusion, JNJ-40411813 is a novel compound that has been found to exhibit interesting pharmacological properties, including its potent and selective inhibition of DAT and its potential therapeutic applications in CNS disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of JNJ-40411813, but its unique properties make it an interesting compound for future studies.
Synthesemethoden
The synthesis of JNJ-40411813 involves a multistep process that starts with the preparation of 3-hydroxy-3-methylcyclobutanone. This intermediate is then reacted with 2-methylpiperidine to give the corresponding amide, which is then purified to obtain JNJ-40411813. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
JNJ-40411813 has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT) in vitro and in vivo. This property makes JNJ-40411813 a potential candidate for the treatment of central nervous system (CNS) disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11-5-3-4-7-16(11)8-6-13(17)15-12-9-14(2,18)10-12/h11-12,18H,3-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHGSILZALZGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)NC2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![2-[1-[(1R,2S)-2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methylamino]cyclohexyl]triazol-4-yl]propan-2-ol](/img/structure/B7338011.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
